molecular formula C27H28N2O4 B13768069 1H-Indole-5-carboxylic acid, 2-(3-cyano-4-oxo-4-(3-phenylpropoxy)-2-butenylidene)-2,3-dihydro-1,3,3-trimethyl-, methyl ester CAS No. 7064-71-3

1H-Indole-5-carboxylic acid, 2-(3-cyano-4-oxo-4-(3-phenylpropoxy)-2-butenylidene)-2,3-dihydro-1,3,3-trimethyl-, methyl ester

Cat. No.: B13768069
CAS No.: 7064-71-3
M. Wt: 444.5 g/mol
InChI Key: PTQRSTLQMHJFDC-VIAAJXJMSA-N
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Description

5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves several steps. The starting materials typically include 1H-Indole-5-carboxylic acid and 3-phenylpropyl bromide. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) and solvents like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution and subsequent cyclization to form the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide (NaOMe).

    Hydrolysis: Acidic or basic hydrolysis can break down the ester group to form the corresponding carboxylic acid.

Scientific Research Applications

5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The cyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .

Comparison with Similar Compounds

Similar compounds include:

    5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the delta2,gamma-crotonate moiety.

    3-Phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline: Lacks the 5-Methyl group.

    5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate:

These comparisons highlight the uniqueness of 5-Methyl 3-phenylpropyl 5-carboxylato-alpha-cyano-1,3,3-trimethylindoline-delta2,gamma-crotonate, particularly its diverse functional groups that contribute to its wide range of applications.

Properties

CAS No.

7064-71-3

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

methyl (2E)-2-[(E)-3-cyano-4-oxo-4-(3-phenylpropoxy)but-2-enylidene]-1,3,3-trimethylindole-5-carboxylate

InChI

InChI=1S/C27H28N2O4/c1-27(2)22-17-20(25(30)32-4)12-14-23(22)29(3)24(27)15-13-21(18-28)26(31)33-16-8-11-19-9-6-5-7-10-19/h5-7,9-10,12-15,17H,8,11,16H2,1-4H3/b21-13+,24-15+

InChI Key

PTQRSTLQMHJFDC-VIAAJXJMSA-N

Isomeric SMILES

CC\1(C2=C(C=CC(=C2)C(=O)OC)N(/C1=C/C=C(\C#N)/C(=O)OCCCC3=CC=CC=C3)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)OC)N(C1=CC=C(C#N)C(=O)OCCCC3=CC=CC=C3)C)C

Origin of Product

United States

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